molecular formula C11H18N2O B1661812 ({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine CAS No. 958443-34-0

({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

Cat. No.: B1661812
CAS No.: 958443-34-0
M. Wt: 194.27
InChI Key: QBTSVQAXGSIYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is a chemical compound characterized by the presence of a furan ring, a pyrrolidine ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine typically involves the reaction of furan-2-carbaldehyde with pyrrolidine and N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: ({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furan-3-carboxylic acid.

Uniqueness: ({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is unique due to its specific combination of the furan and pyrrolidine rings, along with the N-methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-8-10-4-2-6-13(10)9-11-5-3-7-14-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSVQAXGSIYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678497
Record name 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958443-34-0
Record name 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
Reactant of Route 2
Reactant of Route 2
({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
Reactant of Route 3
Reactant of Route 3
({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
Reactant of Route 4
Reactant of Route 4
({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
Reactant of Route 5
Reactant of Route 5
({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.